![molecular formula C10H17ClFNO B1489241 3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one CAS No. 2097996-00-2](/img/structure/B1489241.png)
3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
Overview
Description
3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one, also known as 3-Chloro-N-2-fluoroethyl-4-piperidone (CFPP), is a versatile and important chemical compound used in various scientific research applications. It is a tertiary amine with a molecular formula of C8H14ClFNO and a molecular weight of 197.65 g/mol. CFPP is a colorless liquid with a boiling point of 130 °C and a melting point of -15 °C. Its structure is characterized by a chloro group, a fluorine atom, and a piperidine ring.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Anticoagulants
This compound serves as a precursor in the synthesis of anticoagulant medications. Its piperidine moiety is a common structural feature in many pharmacologically active molecules, including Apixaban , a factor Xa inhibitor used to prevent blood clots .
Development of Anticancer Agents
The piperidine ring found in this compound is often utilized in the design of anticancer drugs. It can be modified to create derivatives that target specific pathways involved in cancer cell proliferation and survival .
Pharmaceutical Testing: Reference Standards
Due to its well-defined structure and purity, this compound is used in pharmaceutical testing as a reference standard to ensure the accuracy and consistency of analytical methods employed during drug development .
Neuropharmacology: GABA Receptor Antagonists
In neuropharmacological research, derivatives of this compound are used to create photoreactive probes that help in differentiating the binding sites of noncompetitive GABA receptor antagonists, which are crucial for understanding various neurological disorders .
Anti-Inflammatory and Analgesic Drug Development
The piperidine core of this compound is significant in the development of anti-inflammatory and analgesic drugs. Its versatility allows for the creation of numerous derivatives with potential therapeutic effects in treating pain and inflammation .
Antimicrobial and Antifungal Research
This compound’s chemical structure is conducive to the synthesis of antimicrobial and antifungal agents. By altering the substituents on the piperidine ring, researchers can develop new drugs to combat resistant strains of bacteria and fungi .
properties
IUPAC Name |
3-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c11-5-1-10(14)13-7-3-9(2-6-12)4-8-13/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMZSPLFLWBNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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